
1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride
Overview
Description
Preparation Methods
The synthesis of 1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride involves several steps. One common method includes the reaction of 1-ethyl-1H-benzoimidazole with piperidin-3-ol in the presence of a suitable base to form the intermediate 1-ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole. This intermediate is then treated with hydrochloric acid to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act as a ligand that binds to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride can be compared with other similar compounds, such as:
1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole: The non-hydrochloride form of the compound, which may have different solubility and stability properties.
1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole derivatives: Various derivatives with modifications at the piperidine ring or benzoimidazole core, which can exhibit different biological activities and pharmacokinetic profiles.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-ethyl-2-piperidin-3-yloxybenzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O.ClH/c1-2-17-13-8-4-3-7-12(13)16-14(17)18-11-6-5-9-15-10-11;/h3-4,7-8,11,15H,2,5-6,9-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDDTWIFXDQFGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1OC3CCCNC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671425 | |
Record name | 1-Ethyl-2-[(piperidin-3-yl)oxy]-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185310-89-7 | |
Record name | 1-Ethyl-2-[(piperidin-3-yl)oxy]-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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